Perphenazine Sulfone N1,N4-Dioxide Dihydrochloride (Perphenazine N1,N4,S,S-Tetraoxide Dihydrochloride)
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Overview
Description
Perphenazine Sulfone N1,N4-Dioxide Dihydrochloride (Perphenazine N1,N4,S,S-Tetraoxide Dihydrochloride): is a derivative of perphenazine, a phenothiazine antipsychotic used primarily in the treatment of schizophrenia and severe nausea and vomiting . This compound is a more oxidized form of perphenazine, which may have unique properties and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale oxidation processes, ensuring high yield and purity. The exact industrial methods are proprietary and not disclosed in publicly accessible sources.
Chemical Reactions Analysis
Types of Reactions
Perphenazine Sulfone N1,N4-Dioxide Dihydrochloride can undergo various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more oxidized derivatives.
Reduction: Reduction reactions can revert it to less oxidized forms of perphenazine.
Substitution: Nucleophilic substitution reactions can occur at the phenothiazine ring or the piperazine moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher-order sulfoxides or sulfones, while reduction may produce perphenazine or its less oxidized derivatives .
Scientific Research Applications
Perphenazine Sulfone N1,N4-Dioxide Dihydrochloride has several scientific research applications:
Biology: Studied for its potential effects on various biological systems, particularly its interactions with neurotransmitter receptors.
Medicine: Investigated for its potential therapeutic effects and side effects in the treatment of psychiatric disorders.
Mechanism of Action
The mechanism of action of Perphenazine Sulfone N1,N4-Dioxide Dihydrochloride involves its interaction with dopamine receptors in the brain. It binds to dopamine D1 and D2 receptors, inhibiting their activity. This action is similar to that of perphenazine, which is known to block dopamine receptors in the chemoreceptor trigger zone and vomiting center, leading to its anti-emetic effects . Additionally, it may bind to alpha-adrenergic receptors, contributing to its overall pharmacological profile .
Comparison with Similar Compounds
Similar Compounds
Perphenazine: The parent compound, used primarily as an antipsychotic.
Chlorpromazine: Another phenothiazine antipsychotic with similar uses.
Fluphenazine: A more potent phenothiazine derivative used in the treatment of schizophrenia.
Uniqueness
Its specific interactions with biological targets and its stability under various conditions make it a valuable compound for research and development .
Properties
Molecular Formula |
C21H28Cl3N3O5S |
---|---|
Molecular Weight |
540.9 g/mol |
IUPAC Name |
2-[4-[3-(2-chloro-5,5-dioxophenothiazin-10-yl)propyl]-1,4-dioxidopiperazine-1,4-diium-1-yl]ethanol;dihydrochloride |
InChI |
InChI=1S/C21H26ClN3O5S.2ClH/c22-17-6-7-21-19(16-17)23(18-4-1-2-5-20(18)31(21,29)30)8-3-9-24(27)10-12-25(28,13-11-24)14-15-26;;/h1-2,4-7,16,26H,3,8-15H2;2*1H |
InChI Key |
MJEWIZNODLUGDZ-UHFFFAOYSA-N |
Canonical SMILES |
C1C[N+](CC[N+]1(CCCN2C3=CC=CC=C3S(=O)(=O)C4=C2C=C(C=C4)Cl)[O-])(CCO)[O-].Cl.Cl |
Origin of Product |
United States |
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